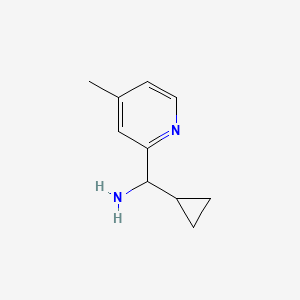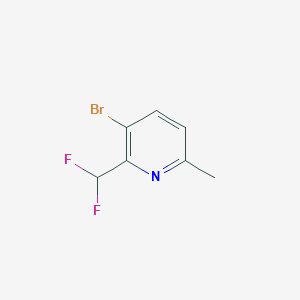
3-Bromo-2-(difluoromethyl)-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(difluoromethyl)-6-methylpyridine is a chemical compound with the molecular formula C7H6BrF2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structure, which includes bromine, difluoromethyl, and methyl groups attached to the pyridine ring. These functional groups impart specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(difluoromethyl)-6-methylpyridine typically involves multi-step organic reactions. One common method includes the bromination of 2-(difluoromethyl)-6-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-(difluoromethyl)-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed depend on the specific reaction and conditions. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
3-Bromo-2-(difluoromethyl)-6-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-(difluoromethyl)-6-methylpyridine depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and difluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets, influencing biological pathways and therapeutic outcomes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2-(difluoromethyl)pyridine
- 2-Bromo-6-(difluoromethyl)pyridine
- 3-Bromo-4-(difluoromethyl)pyridine
Uniqueness
3-Bromo-2-(difluoromethyl)-6-methylpyridine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The presence of both bromine and difluoromethyl groups provides a distinct combination of electronic and steric effects, making it valuable for specific synthetic and research applications .
Propiedades
Fórmula molecular |
C7H6BrF2N |
|---|---|
Peso molecular |
222.03 g/mol |
Nombre IUPAC |
3-bromo-2-(difluoromethyl)-6-methylpyridine |
InChI |
InChI=1S/C7H6BrF2N/c1-4-2-3-5(8)6(11-4)7(9)10/h2-3,7H,1H3 |
Clave InChI |
XYTZJJQXWSHPMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)Br)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


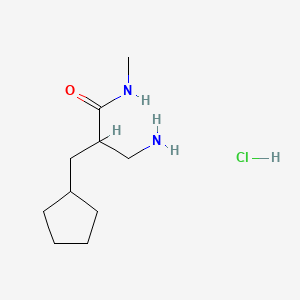
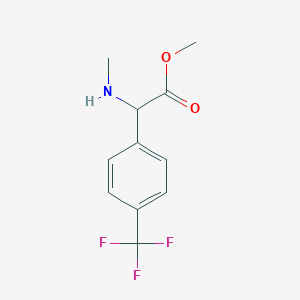
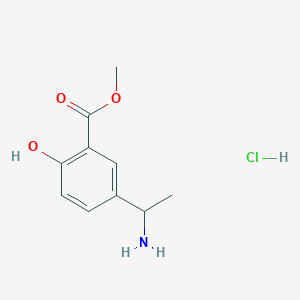
![Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride](/img/structure/B13568550.png)
![5h,6h,7h,8h-Pyrido[4,3-c]pyridazine](/img/structure/B13568551.png)


![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13568586.png)
![1-[(2-Bromopyridin-3-yl)methyl]piperazine](/img/structure/B13568591.png)
amino}-2-(2,5-difluorophenyl)aceticacid](/img/structure/B13568592.png)
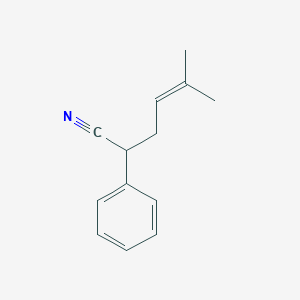
![methyl2-[3-(dimethylamino)-N-methylpropanamido]acetatehydrochloride](/img/structure/B13568600.png)
